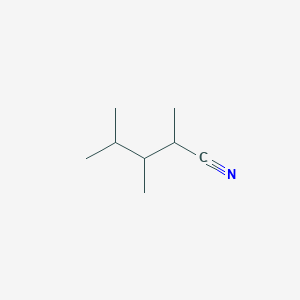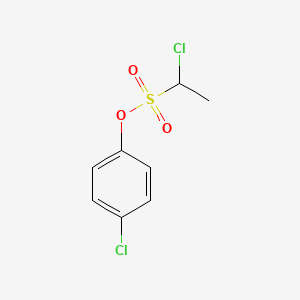
Chromium--tantalum (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium-tantalum (3/2) is a binary alloy composed of chromium and tantalum in a 3:2 ratio. This compound is known for its high melting point, excellent corrosion resistance, and remarkable mechanical properties. It is primarily used in high-temperature applications and environments where resistance to oxidation and wear is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium-tantalum (3/2) involves several synthetic routes, including:
-
Powder Metallurgy: : This method involves mixing fine powders of chromium and tantalum in the desired ratio, followed by compaction and sintering at high temperatures. The sintering process typically occurs in a vacuum or inert atmosphere to prevent oxidation .
-
Arc Melting: : In this method, chromium and tantalum metals are melted together using an electric arc furnace. The molten alloy is then cooled rapidly to form a solid solution .
-
Mechanical Alloying: : This technique involves the repeated fracturing and welding of chromium and tantalum powders in a high-energy ball mill. The resulting alloy is then consolidated through hot pressing or sintering .
Industrial Production Methods
Industrial production of chromium-tantalum (3/2) often employs large-scale arc melting or powder metallurgy techniques. These methods ensure uniform composition and high purity of the alloy, making it suitable for critical applications in aerospace, nuclear, and chemical industries .
Chemical Reactions Analysis
Types of Reactions
Chromium-tantalum (3/2) undergoes various chemical reactions, including:
Reduction: Chromium-tantalum (3/2) can be reduced using strong reducing agents like hydrogen or carbon monoxide.
Substitution: The alloy can undergo substitution reactions with other metals, altering its properties and applications.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide at high temperatures.
Substitution: Involves reacting the alloy with other metal salts or compounds under controlled conditions.
Major Products Formed
Oxidation: Formation of chromium and tantalum oxides.
Reduction: Production of pure chromium and tantalum metals.
Substitution: Formation of new alloys with modified properties.
Scientific Research Applications
Chromium-tantalum (3/2) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which chromium-tantalum (3/2) exerts its effects involves several molecular targets and pathways:
Oxidation Resistance: The alloy forms a stable oxide layer that protects it from further oxidation and corrosion.
Mechanical Strength: The unique crystal structure of the alloy provides high mechanical strength and resistance to deformation.
Catalytic Activity: The alloy’s surface properties and electronic structure make it an effective catalyst for various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Chromium-Nickel Alloys: Known for their corrosion resistance and mechanical properties, but have lower melting points compared to chromium-tantalum (3/2).
Tantalum-Niobium Alloys: Exhibit excellent corrosion resistance and high melting points, but are less mechanically robust than chromium-tantalum (3/2).
Uniqueness
Chromium-tantalum (3/2) stands out due to its unique combination of high melting point, excellent corrosion resistance, and superior mechanical properties. These characteristics make it ideal for high-temperature and high-stress applications, where other alloys may fail .
Properties
CAS No. |
52227-46-0 |
|---|---|
Molecular Formula |
Cr3Ta2 |
Molecular Weight |
517.88 g/mol |
IUPAC Name |
chromium;tantalum |
InChI |
InChI=1S/3Cr.2Ta |
InChI Key |
IHLOTRTTXMVHDI-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Cr].[Ta].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)
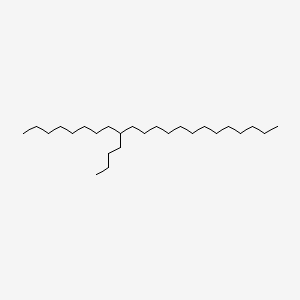
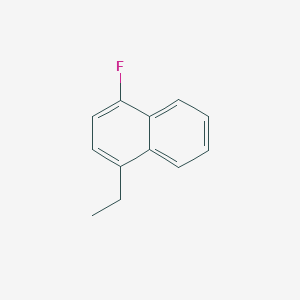
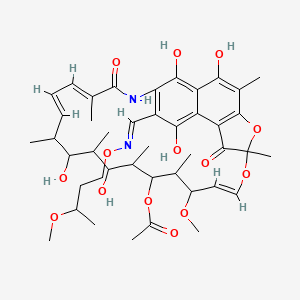
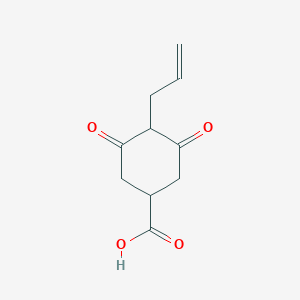
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
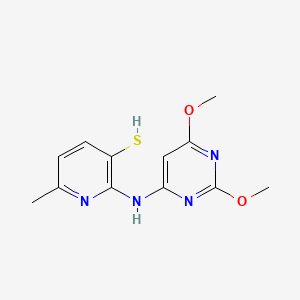
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
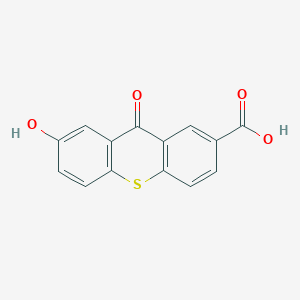
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
